
2-isopropyl-6-methoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-6-methoxynaphthalen-1-ol is an organic compound belonging to the naphthalene family It is characterized by the presence of an isopropyl group and a methoxy group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-methoxynaphthalen-1-ol typically involves the alkylation of 6-methoxynaphthalene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-isopropyl-6-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-isopropyl-6-methoxy-1-naphthaldehyde or 2-isopropyl-6-methoxy-1-naphthoic acid.
Reduction: Formation of 2-isopropyl-6-methoxy-1,2-dihydronaphthalene.
Substitution: Formation of halogenated derivatives such as 2-isopropyl-6-methoxy-1-bromonaphthalene.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-6-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to cell death.
Comparación Con Compuestos Similares
2-isopropyl-6-methoxynaphthalen-1-ol can be compared with other similar compounds, such as:
6-methoxy-2-naphthyl propanamide derivatives: These compounds also exhibit antibacterial activity and are structurally similar due to the presence of the methoxy-naphthalene core.
2-isopropoxy-6-methoxynaphthalen-1-ol: This compound differs by having an isopropoxy group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62416-09-5 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
6-methoxy-2-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-9(2)12-6-4-10-8-11(16-3)5-7-13(10)14(12)15/h4-9,15H,1-3H3 |
Clave InChI |
BXNXCVNLLKPXQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C2=C(C=C1)C=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine](/img/structure/B8709528.png)
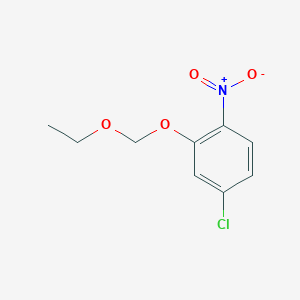
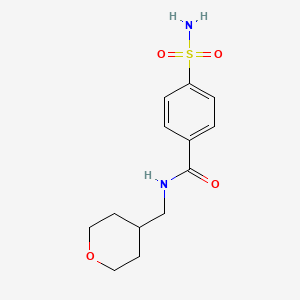
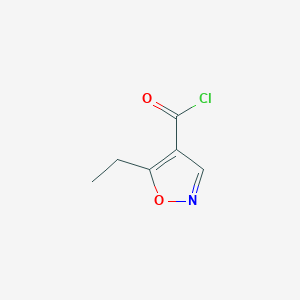
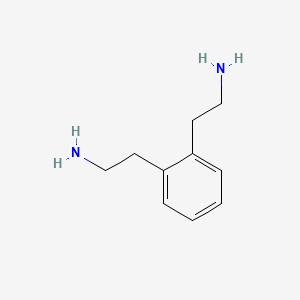
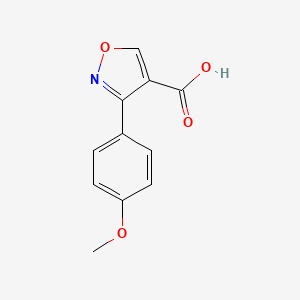
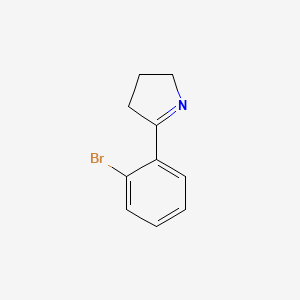


![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)
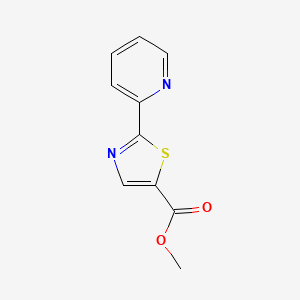

![2-[5-(Benzylsulfanyl)-1H-tetrazol-1-yl]ethan-1-ol](/img/structure/B8709636.png)
![4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol](/img/structure/B8709639.png)
